(1-Phenyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC20230032
Molecular Formula: C14H18F3NO2S
Molecular Weight: 321.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18F3NO2S |
|---|---|
| Molecular Weight | 321.36 g/mol |
| IUPAC Name | tert-butyl N-[1-phenyl-2-(trifluoromethylsulfanyl)ethyl]carbamate |
| Standard InChI | InChI=1S/C14H18F3NO2S/c1-13(2,3)20-12(19)18-11(9-21-14(15,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,18,19) |
| Standard InChI Key | FBAQDTJKERSFOZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CSC(F)(F)F)C1=CC=CC=C1 |
Introduction
(1-Phenyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, which includes a trifluoromethylsulfanyl group, phenyl group, and carbamic acid tert-butyl ester functionality, makes it valuable for studying biological activity and chemical reactivity.
Molecular Details
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Molecular Formula:
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Molecular Weight: 321.36 g/mol
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IUPAC Name: tert-butyl N-[1-phenyl-2-(trifluoromethylsulfanyl)ethyl]carbamate
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SMILES Notation: CC(C)(C)OC(=O)NC@@HC1=CC=CC=C1
Structural Features
The compound comprises:
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A phenyl group contributing to aromaticity.
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A trifluoromethylsulfanyl (-SCF₃) moiety, enhancing lipophilicity and metabolic stability.
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A tert-butyl ester, providing steric hindrance and stability to the carbamate group.
Stereochemistry
The compound exists as a chiral molecule with an -configuration at its stereocenter, as indicated by its IUPAC name.
General Synthetic Pathway
The synthesis of (1-Phenyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester generally involves:
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Trifluoromethylation: Introduction of the trifluoromethylsulfanyl group using reagents like trifluoromethanesulfenyl chloride.
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Amidation: Coupling of the intermediate with tert-butyl carbamate under controlled conditions.
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Purification: Recrystallization or chromatography to achieve high purity.
Reaction Conditions
Optimal conditions include:
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Solvents such as dichloromethane or tetrahydrofuran (THF).
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Catalysts like triethylamine or diisopropylethylamine.
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Reaction temperatures ranging from -10°C to room temperature.
Medicinal Chemistry
The trifluoromethylsulfanyl group enhances the compound's interaction with biological targets due to its electron-withdrawing properties, potentially improving:
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Enzyme binding affinity.
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Pharmacokinetic properties, such as metabolic stability.
Organic Synthesis
The compound serves as a versatile intermediate in:
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Synthesis of biologically active molecules.
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Development of agrochemicals and materials science applications.
Mechanism of Action
The trifluoromethyl group in the structure improves the molecule's ability to interact with enzymes or receptors by altering electronic distribution and steric effects.
Potential Effects
Compounds with similar structures have demonstrated:
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Antimicrobial activity.
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Enzyme inhibition properties.
Further studies are required to evaluate this compound's specific biological effects.
Comparison with Related Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| Carbofuran | Carbamate structure | Insecticide |
| Triclosan | Aryl ether | Antimicrobial |
| Sulfadiazine | Sulfonamide | Antibacterial |
Future Research Directions
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Biological Evaluation: Investigating antimicrobial, anticancer, or enzyme inhibition properties.
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Derivatization: Modifying functional groups to enhance activity or solubility.
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Mechanistic Studies: Exploring interaction pathways with biological macromolecules.
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